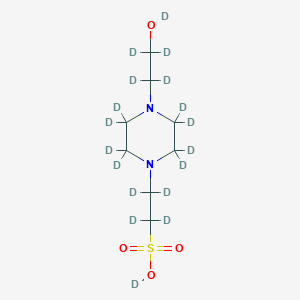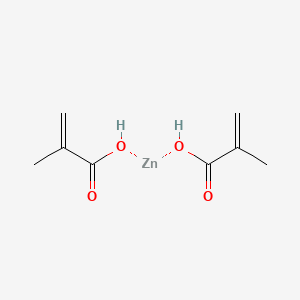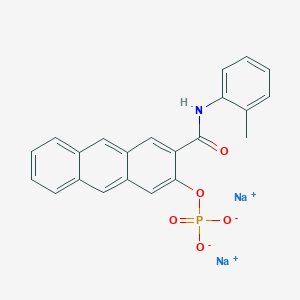
HEPES-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPES-d18 involves the deuteration of HEPES. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process ensures high isotopic purity and consistency, which is crucial for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
HEPES-d18, like its non-deuterated counterpart, primarily participates in buffering reactions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagents involved in the preparation of this compound are deuterated solvents and deuterium gas. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling .
Major Products Formed
The major product formed from the deuteration process is this compound itself. The high isotopic purity ensures that the deuterium atoms are effectively incorporated into the HEPES molecule .
Scientific Research Applications
HEPES-d18 is extensively used in various scientific research fields:
Mechanism of Action
HEPES-d18 functions as a buffering agent by maintaining stable pH levels in solutions. It achieves this by undergoing reversible protonation and deprotonation reactions. The deuterium atoms in this compound do not significantly alter its buffering capacity but make it suitable for NMR studies by reducing background signals from hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent used in biological research but with a different pH range (7.0 to 9.0).
MOPS (3-(N-morpholino)propanesulfonic acid): A buffering agent with a pH range of 6.5 to 7.9, used in similar applications but with different buffering properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for NMR spectroscopy. This labeling reduces background signals from hydrogen atoms, allowing for clearer and more accurate NMR spectra .
Properties
Molecular Formula |
C8H18N2O4S |
|---|---|
Molecular Weight |
256.42 g/mol |
IUPAC Name |
deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD |
InChI Key |
JKMHFZQWWAIEOD-MMODJCGESA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















